![molecular formula C8H8ClNO2 B1321531 (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine CAS No. 558453-64-8](/img/structure/B1321531.png)

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine” is a chemical compound that has been used in scientific experiments for various purposes. It is also known as MDB. The empirical formula is C8H8ClNO2 .

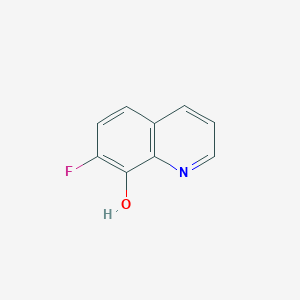

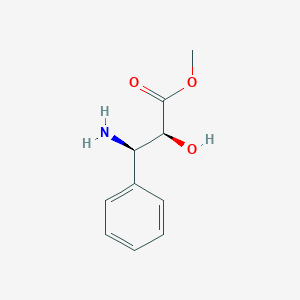

Molecular Structure Analysis

The molecular structure of “(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine” consists of a benzodioxole ring with a chlorine atom at the 6th position and a methanamine group attached to the 5th position . The molecular weight is 185.61 g/mol .Physical And Chemical Properties Analysis

“(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine” is a solid compound . The InChI key is ADHYYNHCXPPVHQ-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Characterization

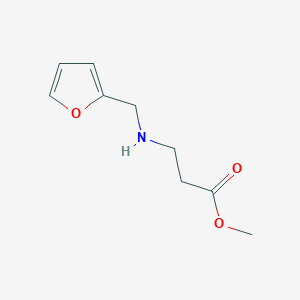

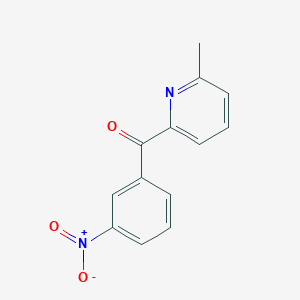

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine and its derivatives have been synthesized and characterized for various scientific applications. For instance, heterocyclic Schiff bases of aminomethyl pyridine, potentially including compounds related to (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine, have been synthesized and analyzed for their anticonvulsant activity. The chemical structures were confirmed using techniques like FT-IR, 1H-NMR spectroscopy, and elemental analysis, indicating a robust approach to understanding their properties and potential applications (Pandey & Srivastava, 2011).

Therapeutic Applications

The compound has been explored for its potential in therapeutic applications. Aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine, structurally related to (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists, showing high receptor affinity and robust antidepressant-like activity. This indicates the compound's potential role in developing new therapeutic agents for depression (Sniecikowska et al., 2019).

Antimicrobial Activities

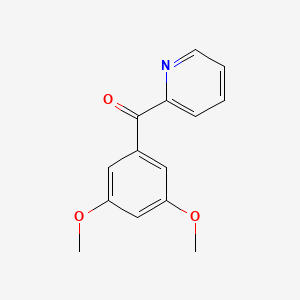

Some derivatives of (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine have shown promising antimicrobial properties. For example, quinoline derivatives carrying a 1,2,3-triazole moiety have demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates the compound's relevance in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Photocytotoxicity and Imaging Applications

Iron(III) catecholates related to (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine have been used for cellular imaging and have shown remarkable photocytotoxicity in red light, suggesting potential applications in targeted cancer therapies and imaging technologies (Basu et al., 2014).

Safety And Hazards

properties

IUPAC Name |

(6-chloro-1,3-benzodioxol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLLTMJTQBUNLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)